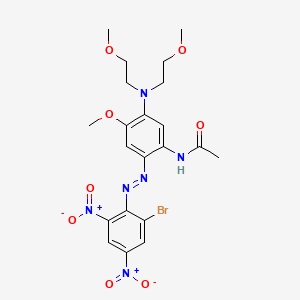

C.I. Disperse Blue 301

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN6O8/c1-13(29)23-16-11-18(26(5-7-34-2)6-8-35-3)20(36-4)12-17(16)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJTRYIRSPFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067202 | |

| Record name | N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26377-33-3, 105635-65-2 | |

| Record name | N-[5-[Bis(2-methoxyethyl)amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26377-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HF 22-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026377333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 301 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis Pathway of C.I. Disperse Blue 301

Executive Summary & Chemical Architecture

C.I. Disperse Blue 301 (CAS 84425-43-4) is a high-performance mono-azo disperse dye, structurally characterized as a "push-pull" chromophore.[1][2] It belongs to the class of substituted azobenzenes , specifically designed for the coloration of hydrophobic polymers like polyester (PET) and acetate fibers.[1][2]

Unlike simple azo dyes, Disperse Blue 301 incorporates a 2-bromo-4,6-dinitro substitution pattern on the diazo component and a bis(2-methoxyethyl) amino chain on the coupler.[1][2] This specific architecture provides:

-

Bathochromic Shift: The strong electron-withdrawing nitro groups combined with the electron-donating dialkylamine push the absorption maximum into the deep navy/blue region (approx. 570–600 nm).[1][2]

-

Sublimation Fastness: The high molecular weight and polarity of the acetamide and methoxyethyl groups reduce volatile loss during high-temperature heat setting.[1][2]

Retrosynthetic Analysis

The synthesis is convergent, involving two distinct precursors coupled via a diazotization reaction.[1][2]

-

Target Molecule: N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide[1][2][3]

-

Disconnection: Azo linkage (-N=N-).

-

Synthon A (Diazo Component): 2-Bromo-4,6-dinitroaniline.[1][2]

-

Synthon B (Coupling Component): N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide.[1][2][4]

Figure 1: Retrosynthetic breakdown of this compound showing the convergent pathway from primary commercial intermediates.[1][2]

Precursor Synthesis Protocols

Synthesis of the Diazo Component

Target: 2-Bromo-4,6-dinitroaniline Rationale: The introduction of bromine at the ortho position (relative to the amine) is critical.[1][2] It provides steric bulk that twists the azo bond slightly, improving solubility, and acts as an additional electron-withdrawing group to deepen the shade.[1]

Protocol:

-

Starting Material: Charge 2,4-dinitroaniline (1.0 eq) into a glass-lined reactor containing Glacial Acetic Acid (solvent).

-

Catalyst: Add a catalytic amount of Iodine (I₂) or Ferric Chloride (FeCl₃) to facilitate electrophilic substitution.[1][2]

-

Bromination: Heat the mixture to 50–60°C . Slowly add Bromine (Br₂) (1.05 eq) dropwise over 2 hours.

-

Workup: Pour the reaction mass into ice water containing Sodium Bisulfite (to quench excess bromine).

-

Isolation: Filter the yellow-orange precipitate.[1][2] Wash with water until neutral pH.[1][2][5] Dry at 60°C.[1][2][6]

Synthesis of the Coupling Component

Target: N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide Rationale: The bis(2-methoxyethyl) chains improve the dye's dispersibility in water (during application) and affinity for the polyester fiber.[1][2]

Protocol:

-

Starting Material: Suspend N-(3-amino-4-methoxyphenyl)acetamide (also known as 2-methoxy-5-acetamidoaniline) in water or chlorobenzene.[1][2]

-

Alkylation Agent: Add 2-Chloroethyl methyl ether (2.2 eq).[1][2]

-

Base: Add Calcium Carbonate or Magnesium Oxide (acid scavenger).[1][2]

-

Reaction: Heat to 110–130°C (autoclave may be required if using volatile solvents) for 8–12 hours.

-

Validation: Monitor by TLC or HPLC for the disappearance of the mono-alkylated intermediate.

-

Isolation: If in water, the oil layer separates.[1][2] Wash with dilute NaOH to remove unreacted phenols.[1][2] Distill off solvent/excess reagent.[1][2]

The Coupling Reaction (Core Synthesis)[1][2]

This stage requires strict control of stoichiometry and temperature to prevent diazo decomposition (explosion hazard) and tar formation.[1][2]

Step 1: Diazotization

Because 2-bromo-4,6-dinitroaniline is a weak base (due to strong electron-withdrawing nitro groups), standard HCl/NaNO₂ diazotization will fail.[1][2] We must use Nitrosyl Sulfuric Acid .[1][2][5]

| Parameter | Specification | Causality / Note |

| Solvent | 98% Sulfuric Acid (H₂SO₄) | Provides anhydrous medium; water hydrolyzes the nitrosyl cation.[1][2] |

| Reagent | 40% Nitrosyl Sulfuric Acid (NSA) | The active nitrosating agent is NO⁺.[1][2] |

| Temperature | 0°C – 5°C | Diazo compounds are thermally unstable.[1][2] |

| Time | 2 – 3 Hours | Ensures complete conversion of the amine.[1][2] |

Procedure:

-

Charge 98% H₂SO₄ (5 parts by weight) into a jacketed reactor. Cool to 10°C.[1][2][7]

-

Slowly add Nitrosyl Sulfuric Acid (1.1 eq). Cool to 0°C.[1][2]

-

Gradually add 2-Bromo-4,6-dinitroaniline (1.0 eq) over 60 minutes.

-

Stir at 0–5°C for 3 hours until a clear, thick diazo solution forms.

Step 2: Coupling

Procedure:

-

Preparation of Coupler: Dissolve the Coupling Component (1.0 eq) in Glacial Acetic Acid and Ice .[1][2] Add a small amount of Sulfamic Acid (to scavenge excess nitrous acid).[1][2][7]

-

Addition: Slowly trickle the Diazo Solution (from Step 3.1) into the Coupler solution.[1][2]

-

Post-Stirring: Stir for 2–4 hours. The dye will precipitate as a dark blue/black slurry.[1][2]

-

Filtration: Filter the press cake.

-

Washing: Wash with cold water, then warm water (50°C) to remove inorganic salts and acid.[1][2]

Figure 2: Industrial workflow for the synthesis and isolation of this compound.

Purification & Finishing (Commercialization)

Raw disperse dyes are unusable in textile applications due to large particle size and aggregation.[1][2]

-

Standardization: The press cake is mixed with dispersing agents (e.g., Lignosulfonates or Naphthalene sulfonic acid-formaldehyde condensates ) in a ratio of 1:1 to 1:3.[1][2]

-

Sand Milling: The slurry is passed through a bead mill until the particle size (D90) is < 1 micron .[1][2] This is critical for preventing "specking" on fabric.[1][2]

-

Spray Drying: The dispersion is spray-dried to form a dedusted powder or granules.[1][2]

Analytical Validation

To ensure the synthesized product is this compound, the following analytical signatures must be verified:

-

HPLC Purity: >98% (Reverse phase C18, Acetonitrile/Water gradient).[1][2]

-

Impurity Profile: Free 2-bromo-4,6-dinitroaniline must be < 0.1% (due to allergenicity/toxicity concerns).[1][2]

References

-

World Dye Variety. (n.d.).[1][2] C.I.[1][2][3][4][7][8][9][10][11][12] Disperse Blue 301 Properties and Manufacturing Methods. Retrieved from [1][2]

-

Sinoever International. (n.d.).[1][2] Disperse Blue 301 MSDS and Structure. Retrieved from [1][2]

-

Google Patents. (2016).[1][2] Detergent compositions comprising shading dyes (listing CAS 84425-43-4).[1][2] Retrieved from

-

PubChem. (n.d.).[1][2] 2-Bromo-4,6-dinitroaniline (Diazo Precursor Data). Retrieved from [1][2]

Sources

- 1. Disperse Blue 1 | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenylamine - Wikipedia [en.wikipedia.org]

- 3. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. CN106118118B - Blue disperse dye, and composition, preparation method and application thereof - Google Patents [patents.google.com]

- 6. EP1085055A1 - Azo dyes, process for their preparation and their use for dyeing or printing hydrophobic fibre materials - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. CN112500717B - Disperse blue dye composition and dye product thereof - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. EP3322794A1 - Cleaning compositions containing a cyclic amine and a silicone - Google Patents [patents.google.com]

- 12. WO2019075144A1 - Leuco colorants in combination with a second whitening agent as bluing agents in laundry care compositions - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of C.I. Disperse Blue 301 in Organic Solvents

Introduction: Understanding C.I. Disperse Blue 301

This compound is a synthetic organic colorant belonging to the single azo class of dyes.[1] It is characterized by its deep blue hue and is primarily utilized in the dyeing of hydrophobic synthetic fibers such as polyester and its blends.[1][2] The efficacy of disperse dyes is intrinsically linked to their low aqueous solubility and their affinity for nonpolar substrates. This guide provides a comprehensive technical overview of the solubility of this compound in various organic solvents, a critical parameter for its application in dyeing processes, ink formulations, and other industrial uses. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will synthesize known qualitative information, comparative data from analogous disperse dyes, and the underlying chemical principles governing its solubility. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this dye is provided to empower researchers and development professionals.

Chemical and Physical Properties of this compound

A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental to predicting and explaining its solubility behavior.

| Property | Value | Source |

| C.I. Name | Disperse Blue 301 | [1] |

| C.I. Number | 11339 | [1] |

| CAS Number | 105635-65-2 | [1] |

| Chemical Class | Single Azo | [1] |

| Molecular Formula | C₂₁H₂₅BrN₆O₈ | [1] |

| Molecular Weight | 569.36 g/mol | [1] |

| Appearance | Dark brown powder with metallic luster | [2] |

| Water Solubility | Insoluble | [2] |

| Organic Solvent Solubility | Soluble in acetone | [2] |

Molecular Structure

The chemical structure of this compound, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide, reveals key functional groups that dictate its solubility. The molecule possesses a relatively large, nonpolar aromatic backbone due to the substituted phenyl rings. The presence of ether linkages and an acetamide group introduces some polar character, while the dinitro and bromo substitutions contribute to the molecule's overall size and electronic properties.

Caption: 2D Chemical Structure of this compound.

Solubility Profile of this compound

The principle of "like dissolves like" is paramount in understanding the solubility of this compound. As a largely nonpolar molecule, it is expected to exhibit greater solubility in organic solvents with lower polarity.

Qualitative and Comparative Quantitative Solubility

While specific quantitative solubility data for this compound is scarce, qualitative assessments consistently report it as being soluble in acetone and insoluble in water.[2] To provide a more comprehensive, albeit comparative, overview, the following table includes solubility data for other disperse dyes in a range of organic solvents. This data can serve as a valuable proxy for estimating the solubility of this compound.

| Organic Solvent | Polarity Index | Dielectric Constant (20°C) | Qualitative Solubility of this compound | Comparative Quantitative Solubility of other Disperse Dyes (mg/mL) |

| Water | 10.2 | 80.1 | Insoluble[2] | Disperse Blue 1: 0.00003[3] |

| Methanol | 5.1 | 32.7 | Likely sparingly soluble | - |

| Ethanol | 4.3 | 24.5 | Likely soluble | Disperse Blue 1: 2[3] |

| Acetone | 5.1 | 20.7 | Soluble [2] | Disperse Blue 1: Soluble[3] |

| Ethyl Acetate | 4.4 | 6.02 | Likely soluble | - |

| Dichloromethane | 3.1 | 8.93 | Likely soluble | - |

| Toluene | 2.4 | 2.38 | Likely sparingly soluble | - |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Likely soluble | - |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Likely soluble | - |

Note: The qualitative solubility predictions are based on the chemical structure of this compound and the general behavior of disperse dyes. The comparative data for Disperse Blue 1, an anthraquinone dye, is provided for context.

Factors Influencing Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by several factors:

-

Solvent Polarity: As a non-ionic and largely nonpolar molecule, this compound will exhibit higher solubility in organic solvents with lower to moderate polarity. The dinitro and bromo substituents on one of the phenyl rings, along with the ether and amide groups, introduce some polarity, which may enhance solubility in moderately polar solvents like acetone and ethyl acetate.

-

Hydrogen Bonding: The presence of nitrogen and oxygen atoms in this compound allows for potential hydrogen bonding with protic solvents like alcohols. However, the bulky nature of the molecule may sterically hinder these interactions, limiting solubility compared to smaller molecules with similar functional groups.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is a critical principle in dyeing processes where elevated temperatures are used to increase the concentration of the dye in the dyebath and enhance its diffusion into the fiber.

-

Crystalline Structure: The stability of the crystal lattice of the solid dye must be overcome by the solvent-solute interactions. Dyes with stronger intermolecular forces in their solid state will generally have lower solubility.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology based on the widely accepted shake-flask method, followed by spectrophotometric analysis.

Principle

An excess of the solid dye is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved dye in the saturated solution is determined using UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvents (analytical or HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Analytical balance

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 100 mg) and transfer it to a sealed flask or vial. The exact amount should be sufficient to ensure a visible excess of undissolved solid remains after equilibration.

-

Pipette a precise volume of the desired organic solvent (e.g., 10.0 mL) into the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in an orbital shaker with precise temperature control (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixture at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary kinetic study to determine the minimum time required to reach a stable concentration.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the flask from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the suspension at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm solvent-compatible syringe filter into a clean, dry vial. This step is crucial to prevent scattering effects during spectrophotometric analysis.

-

-

Spectrophotometric Analysis:

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the visible spectrum (typically 400-700 nm) to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Sample Measurement: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept), calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Conclusion

This compound, as a single azo disperse dye, exhibits solubility characteristics that are pivotal to its industrial applications. While it is known to be soluble in acetone and insoluble in water, a detailed quantitative understanding of its solubility in a broader range of organic solvents requires empirical determination. The provided experimental protocol offers a robust framework for researchers to precisely measure the solubility of this compound. By understanding the interplay of solvent properties and the dye's molecular structure, formulation scientists and chemical engineers can optimize processes that rely on the dissolution and transport of this important colorant.

References

-

Sinoever. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17190, Disperse Blue 1. Retrieved from [Link]

-

World Dye Variety. (2012, March 29). Disperse Blue 301. Retrieved from [Link]

- BenchChem. (2025). In-Depth Technical Guide: Solubility of Solvent Black 46 in Organic Solvents.

-

World Dye Variety. (2012, March 29). Disperse Blue 301. Retrieved from [Link]

Sources

C.I. Disperse Blue 301: A Toxicological Assessment in the Absence of Direct Data

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Blue 301 is a single azo disperse dye for which specific public domain toxicological data is notably scarce. This guide provides a comprehensive overview of the available chemical and manufacturing information for this compound. In the absence of direct toxicological studies, this document bridges the knowledge gap by presenting a detailed toxicological profile of the broader class of azo disperse dyes. This approach allows for an informed, albeit presumptive, risk assessment based on the well-documented hazards associated with this chemical class, including skin sensitization, genotoxicity, and carcinogenicity arising from the metabolic reduction of the azo linkage to aromatic amines. This guide is intended to equip researchers and scientists with the necessary context to handle this compound and similar compounds with appropriate caution and to underscore the critical need for empirical toxicological evaluation.

Introduction to this compound

This compound is a synthetic organic colorant belonging to the single azo class of dyes.[1] Disperse dyes are characterized by their low water solubility and are primarily used for dyeing synthetic fibers such as polyester.[2]

Chemical Identification

| Property | Value |

| Chemical Name | N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide |

| C.I. Name | Disperse Blue 301 |

| CAS Number | 105635-65-2[1] |

| Molecular Formula | C₂₁H₂₅BrN₆O₈[1] |

| Molecular Weight | 569.36 g/mol [1] |

| Chemical Class | Single Azo Dye[1] |

Manufacturing Process

The synthesis of this compound involves a two-step process:

-

Diazotization: 2,4-Dinitro-6-bromoaniline is treated with a source of nitrous acid to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide to form the final this compound molecule.[1]

The following diagram illustrates the general principle of azo dye synthesis.

Caption: Generalized workflow for the synthesis of an azo dye.

Toxicological Profile of Azo Disperse Dyes: An Analog Approach

Due to the lack of specific toxicological data for this compound, this section provides an in-depth analysis of the known toxicological properties of the broader class of azo disperse dyes. This information is critical for understanding the potential hazards associated with this compound.

Acute Toxicity

The acute toxicity of most azo dyes is generally considered to be low.[3] For many commercial azo dyes, the LD₅₀ values are between 250 and 2,000 mg/kg body weight.[3] However, exposure to the aromatic amines that can be formed from the breakdown of azo dyes may lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[3]

Skin and Eye Irritation and Sensitization

Exposure to dye dust or fumes can cause irritation of the eyes and respiratory tract, particularly in occupational settings.[4]

A significant concern with disperse dyes, including those of the azo class, is their potential to cause skin sensitization and allergic contact dermatitis.[2][4][5][6][7][8] Azo dyes are frequently implicated as allergens in textile-related dermatitis.[5][8] The small, lipophilic molecules of disperse dyes can migrate from the fabric to the skin, especially in the presence of sweat, leading to an allergic reaction in sensitized individuals.[2]

The mechanism of skin sensitization by azo disperse dyes is thought to involve the dye acting as a hapten, which binds to skin proteins to form an immunogenic complex.

Caption: Molecular initiating event in skin sensitization by a hapten.

Genotoxicity and Mutagenicity

A significant toxicological concern for azo dyes is their potential for genotoxicity and mutagenicity.[9][10][11][12] This is primarily linked to the metabolic reduction of the azo bond (-N=N-), which can lead to the formation of aromatic amines.[9][11][13][14][15] This reductive cleavage can be carried out by azoreductases present in the liver and, notably, by the intestinal microbiota.[11][13] Some of the resulting aromatic amines are known or suspected carcinogens and mutagens.[4][9][10][11][13][14][15][16]

The genotoxicity of various azo dyes has been demonstrated in a range of in vitro and in vivo assays, including the Ames test (bacterial reverse mutation assay) and chromosomal aberration tests.[11][12]

The Ames test is a widely used method for evaluating the mutagenic potential of a chemical.

-

Strain Selection: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are selected. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.

-

Metabolic Activation: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix), typically derived from rat liver homogenate. This assesses whether the parent compound or its metabolites are mutagenic.

-

Exposure: The bacteria, test compound, and S9 mix (if used) are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control plates indicates that the test substance is mutagenic.

Caption: Workflow of the bacterial reverse mutation assay (Ames test).

Carcinogenicity

The carcinogenic potential of azo dyes is closely linked to their metabolism into aromatic amines.[9][10][11][13][14][16] Some aromatic amines are classified as known or suspected human carcinogens.[9][11][14][16] For instance, benzidine, a metabolite of certain azo dyes, is a known human bladder carcinogen.[9][11] The carcinogenicity of aromatic amines is dependent on their metabolic activation to reactive N-hydroxy derivatives.[16]

While consumer exposure to carcinogenic amines from textiles is generally considered low, the associated cancer risks are a cause for concern, leading to restrictions on the use of certain azo dyes in many regions.[14]

Reproductive and Developmental Toxicity

There is a general lack of comprehensive data on the reproductive and developmental toxicity of many azo disperse dyes. For some aromatic amines, which can be metabolites of azo dyes, reproductive effects have been observed in animal studies at high doses.[17]

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the following recommendations are paramount:

-

Assume Hazard: In the absence of data to the contrary, this compound should be handled as a potentially hazardous substance, with appropriate personal protective equipment (gloves, eye protection, respiratory protection for powders) to minimize exposure.

-

Prioritize Testing: If the use of this compound is unavoidable, a battery of toxicological tests should be commissioned to determine its specific hazard profile. This should include, at a minimum, an assessment of its skin sensitization potential and genotoxicity.

-

Consider Alternatives: Whenever possible, safer and well-characterized alternatives should be sought.

The data gap for this compound highlights a broader issue within the chemical industry regarding the toxicological assessment of all commercial chemicals. A commitment to comprehensive and transparent safety testing is essential for the protection of human health and the environment.

References

-

Toxicity of Azo Dyes in Pharmaceutical Industry. (n.d.). Springer Professional. Retrieved from [Link]

-

Azo Dyes: Characterization and Toxicity– A Review. (n.d.). Academia.edu. Retrieved from [Link]

-

(PDF) Toxicity of Azo Dyes in Pharmaceutical Industry. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Toxicity and Fate of Azo Dyes. (n.d.). Danish Environmental Protection Agency - Miljøstyrelsen. Retrieved from [Link]

-

Azo Dye Toxicity → Term - Pollution → Sustainability Directory. (2025, November 28). Retrieved from [Link]

-

Further azo dyes that may release carcinogenic amines: Human health tier II assessment. (2019, December 12). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

-

Cytotoxic and Genotoxic Effects of Some Azo Dyes in Allium cepa Root Tip Cells. (2020, December 30). DergiPark. Retrieved from [Link]

-

Toxicological significance of azo dye metabolism by human intestinal microbiota. (n.d.). PMC. Retrieved from [Link]

-

Amines from azo dyes and carcinogenic dyes. (n.d.). REWE Group. Retrieved from [Link]

-

Diphenylamine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Reductive metabolism of azo dyes and drugs: Toxicological implications. (2023, July 12). PubMed. Retrieved from [Link]

-

Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA). (n.d.). PMC. Retrieved from [Link]

-

Disperse Blue 301. (2012, March 29). World dye variety. Retrieved from [Link]

-

Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes. (n.d.). Retrieved from [Link]

-

Metabolic Activation of Aromatic Amines and Azo Dyes. (n.d.). PubMed. Retrieved from [Link]

-

China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet. (n.d.). Sinoever. Retrieved from [Link]

-

Assessment of the sensitizing potential of textile disperse dyes and some of their metabolites by the loose-fit coculture-based sensitization assay (LCSA). (n.d.). PubMed. Retrieved from [Link]

-

Certain Azo Disperse Dyes - information sheet. (2020, September 5). Canada.ca. Retrieved from [Link]

-

Textile dye allergy. (n.d.). DermNet. Retrieved from [Link]

-

Aromatic amines from azo dye reduction: status review with emphasis on direct UV spectrophotometric detection in textile industry. (n.d.). ResearchGate. Retrieved from [Link]

-

Disperse Blue 1 | C14H12N4O2 | CID 17190. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Contact allergy from disperse dyes in textiles–a review. (n.d.). Ovid. Retrieved from [Link]

-

Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. (n.d.). P2 InfoHouse. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. ovid.com [ovid.com]

- 3. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 4. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 5. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of the sensitizing potential of textile disperse dyes and some of their metabolites by the loose-fit coculture-based sensitization assay (LCSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dermnetnz.org [dermnetnz.org]

- 9. Toxicity of Azo Dyes in Pharmaceutical Industry | springerprofessional.de [springerprofessional.de]

- 10. (PDF) Azo Dyes: Characterization and Toxicity– A Review [academia.edu]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rewe-group.com [rewe-group.com]

- 15. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diphenylamine - Wikipedia [en.wikipedia.org]

A Technical Guide to C.I. Disperse Blue 301: Exploring Analogues and Derivatives for Research and Drug Development

Abstract

C.I. Disperse Blue 301, a monoazo dye primarily utilized in the textile industry for polyester dyeing, possesses a chemical scaffold with latent potential for broader applications in biomedical research and drug development. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to a forward-looking exploration of its analogues and derivatives as potential therapeutic agents. While direct research into the medicinal applications of this compound derivatives is nascent, this whitepaper synthesizes the known biological activities of related azo compounds to illuminate promising avenues for future investigation. Detailed experimental protocols for the synthesis, purification, and characterization of novel analogues are provided, equipping researchers with the foundational knowledge to explore this intriguing chemical space.

Introduction: Beyond the Dye Bath

This compound is a synthetic organic compound classified as a monoazo disperse dye.[1][2][3] Its primary commercial application lies in the coloration of hydrophobic fibers, particularly polyester, due to its low water solubility and ability to disperse effectively in aqueous media with the aid of dispersing agents.[2] The molecule's intense blue color arises from the conjugated system formed by the azo bond (-N=N-) linking two substituted aromatic rings. While its industrial utility is well-established, the inherent chemical functionalities within the this compound structure present opportunities for derivatization and exploration in fields far removed from textiles.

The history of medicinal chemistry is replete with examples of dyes and their derivatives being repurposed as therapeutic agents. The discovery of Prontosil, an azo dye with antibacterial properties, marked a pivotal moment in the development of sulfonamide drugs.[3][4] This historical precedent, coupled with contemporary research into the diverse biological activities of azo compounds, provides a compelling rationale for investigating the potential of this compound analogues.[3][5][6] Azo compounds have been reported to exhibit a wide spectrum of biological effects, including antibacterial, antifungal, antiviral, antioxidant, and anticancer activities.[3][4][6]

This guide will first deconstruct the core molecule of this compound, examining its synthesis and physicochemical properties. Subsequently, it will delve into the prospective design and synthesis of novel analogues, drawing upon the established medicinal chemistry of azo dyes to propose structural modifications aimed at eliciting specific biological responses. Finally, detailed, field-proven experimental protocols will be provided to empower researchers in the synthesis, purification, and characterization of these novel compounds.

The Core Scaffold: this compound Deconstructed

Chemical Identity and Physicochemical Properties

This compound is chemically identified as N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide.[2] Its structure is characterized by a highly substituted phenylazo-aniline core.

| Property | Value | Source |

| Chemical Formula | C21H25BrN6O8 | [1][3] |

| Molecular Weight | 569.36 g/mol | [1][2] |

| CAS Number | 105635-65-2 | [1][2] |

| Chemical Structure | Monoazo | [1][3] |

| Appearance | Dark brown powder | [2] |

| Solubility | Soluble in acetone, insoluble in water | [2] |

The molecule can be conceptually divided into two key fragments linked by the azo bridge: the diazo component derived from 2-bromo-4,6-dinitroaniline and the coupling component, N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide.[3] Each of these components offers multiple sites for chemical modification to generate a library of analogues.

Synthesis of the Parent Compound

The synthesis of this compound is a classic example of diazotization and azo coupling.[3] The process involves two primary stages:

-

Diazotization of 2-bromo-4,6-dinitroaniline: The aromatic primary amine, 2-bromo-4,6-dinitroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is highly sensitive to temperature and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide. The electron-rich nature of the substituted aniline allows for electrophilic aromatic substitution by the diazonium ion, leading to the formation of the azo bond and the final dye molecule.

Caption: Synthesis of this compound.

Analogue Design and Synthesis: A Medicinal Chemistry Perspective

The true potential of this compound in drug development lies in the synthesis of novel analogues with tailored biological activities. The modular nature of its synthesis allows for systematic modifications to both the diazo and coupling components.

Strategies for Derivatization

The following diagram illustrates potential points of modification on the this compound scaffold:

Caption: Potential modification sites on this compound.

-

Modification of the Diazo Component: The 2-bromo-4,6-dinitroaniline moiety is a key contributor to the electrophilicity of the diazonium salt and the overall electronic properties of the dye. Replacing the bromo and nitro groups with other electron-withdrawing or electron-donating groups can significantly alter the molecule's redox potential and its ability to interact with biological targets. For instance, introducing groups capable of hydrogen bonding could enhance interactions with protein active sites.

-

Modification of the Coupling Component's Tertiary Amine: The bis(2-methoxyethyl)amino group plays a crucial role in the molecule's solubility and can be a site for introducing further functionality. Varying the length and nature of the alkyl chains can modulate the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution. Replacing the methoxyethyl groups with other functionalities, such as hydroxyl or carboxyl groups, could improve aqueous solubility and provide handles for further conjugation.

-

Modification of the Acetamide Group: The acetamide group can be hydrolyzed to the corresponding amine and subsequently derivatized to a wide range of amides, sulfonamides, or ureas. This position is ideal for introducing pharmacophores known to interact with specific biological targets.

Potential Therapeutic Applications of Analogues

While direct evidence is limited for this compound, the broader class of azo compounds has shown promise in several therapeutic areas:

-

Antimicrobial Agents: Azo dyes and their derivatives have been reported to possess antibacterial and antifungal properties.[3][4] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity. Analogues of this compound could be screened against a panel of pathogenic bacteria and fungi.

-

Anticancer Agents: Many azo compounds have been investigated for their cytotoxic effects against various cancer cell lines.[3][5][6] The proposed mechanisms include intercalation with DNA, inhibition of topoisomerases, and generation of reactive oxygen species. Molecular docking studies could be employed to predict the binding of this compound analogues to known cancer targets.[7][8]

-

Targeted Drug Delivery: The azo bond is susceptible to reduction by azoreductases, enzymes that are abundant in the microaerophilic environment of the colon and in certain hypoxic tumors.[9][10] This property can be exploited for colon-specific drug delivery or for the targeted release of cytotoxic agents in the tumor microenvironment.[5][9] A prodrug strategy could involve attaching a known therapeutic agent to the this compound scaffold via the azo bond.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of novel this compound analogues.

General Synthesis of a Novel Analogue

This protocol describes a general procedure for the synthesis of a this compound analogue where the acetamide group is replaced with a different amide functionality.

Step 1: Synthesis of the Modified Coupling Component

-

Hydrolysis of the Acetamide: To a solution of N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide in a suitable solvent (e.g., ethanol/water mixture), add a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product, 3-(bis(2-methoxyethyl)amino)-4-methoxyaniline, with an organic solvent.

-

Purify the product by column chromatography.

Step 2: Amide Formation

-

Dissolve the purified 3-(bis(2-methoxyethyl)amino)-4-methoxyaniline in an aprotic solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) and the desired acyl chloride or carboxylic acid (with a coupling agent like DCC or HATU).

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, evaporate the solvent, and purify the modified coupling component by column chromatography.

Step 3: Diazotization and Azo Coupling

-

Follow the standard procedure for the diazotization of 2-bromo-4,6-dinitroaniline as described in section 2.2.

-

In a separate flask, dissolve the newly synthesized coupling component in a suitable solvent and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the temperature and pH of the reaction mixture to optimize the coupling reaction.

-

After the reaction is complete, collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

Purification:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification and analysis of azo dyes and their derivatives.[11][12] A typical method would involve a C18 column with a gradient elution of acetonitrile and water, with a small amount of a modifier like formic acid or ammonium acetate.

Characterization:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized analogues.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final products and intermediates.[13][14][15] 2D NMR techniques like COSY and HMQC can be used to assign all proton and carbon signals unambiguously.

-

UV-Visible Spectroscopy: The absorption spectrum of the synthesized analogues can be recorded to determine their maximum absorption wavelength (λmax) and molar absorptivity.

Future Directions and Conclusion

The exploration of this compound analogues and derivatives for applications beyond the textile industry represents a promising frontier in medicinal chemistry. The inherent modularity of its synthesis provides a robust platform for the generation of diverse chemical entities with the potential for a wide range of biological activities. While the direct therapeutic application of this specific dye family is still in its infancy, the wealth of data on the medicinal properties of azo compounds provides a strong impetus for further investigation.

This technical guide has laid the groundwork for such explorations by providing a detailed overview of the parent compound, strategies for analogue design, and practical experimental protocols. It is our hope that this document will serve as a valuable resource for researchers and scientists in the field of drug development, inspiring the innovative design and synthesis of novel this compound derivatives with the potential to address unmet medical needs. The journey from a common textile dye to a life-saving therapeutic is a challenging but potentially rewarding one, and the chemical scaffold of this compound offers a compelling starting point.

References

-

China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever. (n.d.). Sinoever. Retrieved February 7, 2026, from [Link]

-

Disperse Blue 301. (2012, March 29). World dye variety. Retrieved February 7, 2026, from [Link]

- Khan, M. N., Parmar, D., & Das, D. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(13), 1594-1613.

- Ismail, M., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. IIUM Engineering Journal, 19(2), 223-233.

- Al-Tohamy, R., et al. (2024).

-

Khan, M. N., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry. (2000). ResearchGate. Retrieved February 7, 2026, from [Link]

-

NMR Spectroscopy of Azo Dyes. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

- Synthesis process of 3-amino-4-methoxy-acetamide. (2013). Google Patents.

-

Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

- Production technology of synthesizing 6-bromo-2,4-dinitroaniline. (2013). Google Patents.

-

Binding elucidation of azo dyes with human serum albumin via spectroscopic approaches and molecular docking techniques. (2023). PubMed. Retrieved February 7, 2026, from [Link]

-

High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max. (2011). Agilent. Retrieved February 7, 2026, from [Link]

-

N-(3-Amino-4-methoxyphenyl)acetamide. (n.d.). LookChem. Retrieved February 7, 2026, from [Link]

-

Binding elucidation of azo dye with DNA via spectroscopic approaches and molecular docking techniques. (2025). Journal of the Serbian Chemical Society. Retrieved February 7, 2026, from [Link]

- 2,4-Di:nitro-6-bromo-aniline prodn. - by reaction of 2,4-di:nitroaniline with oxidn. of hydrogen bromide with hydrogen peroxide. (1981). Google Patents.

-

NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2019). Diva-portal.org. Retrieved February 7, 2026, from [Link]

- Method of 2-bromo-4,6-dinitroaniline synthesis. (1994). Google Patents.

Sources

- 1. Buy Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- | 37395-76-9 [smolecule.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. irep.iium.edu.my [irep.iium.edu.my]

- 6. researchgate.net [researchgate.net]

- 7. Binding elucidation of azo dyes with human serum albumin via spectroscopic approaches and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding elucidation of azo dye with DNA via spectroscopic approaches and molecular docking techniques | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 9. Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. diva-portal.org [diva-portal.org]

- 15. researchgate.net [researchgate.net]

Introduction: The Nexus of Color Chemistry and Computational Science

An In-Depth Technical Guide to the Quantum Chemical Calculation of C.I. Disperse Blue 301

This guide provides a comprehensive walkthrough of the theoretical and practical aspects of performing quantum chemical calculations on this compound, a commercially significant monoazo disperse dye. It is intended for researchers, computational chemists, and scientists in the fields of materials science and dye chemistry who are interested in leveraging computational methods to predict and understand the electronic and spectroscopic properties of organic dyes.

This compound is a high-energy disperse dye primarily used for the high-temperature dyeing of polyester and its blended fabrics.[1][2] Its chemical structure, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide, features a single azo group (-N=N-) that acts as the chromophore, connecting an electron-withdrawing dinitrophenyl ring system to an electron-donating substituted aniline moiety.[1][3] This "push-pull" electronic architecture is fundamental to its function as a dye, giving rise to its characteristic dark blue color.[3]

Disperse dyes are non-ionic and have low water solubility, designed to diffuse into hydrophobic fibers like polyester under heat and pressure.[4][5][6] The performance of a dye—its color, lightfastness, and stability—is intrinsically linked to its molecular structure and electronic properties. Traditionally, the development of new dyes has been a resource-intensive process reliant on empirical synthesis and testing. However, the advent of robust quantum chemical methods offers a powerful predictive tool.

By simulating the behavior of dye molecules at the quantum level, we can gain profound insights into the structure-property relationships that govern their performance. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow us to predict key characteristics such as molecular geometry, electronic structure, and, most importantly, the UV-Visible absorption spectrum, which dictates the color of the dye.[7][8] This in-silico approach accelerates the design cycle for novel dyes with tailored properties, reducing experimental costs and environmental impact.

Theoretical Framework: Modeling the Molecule

The accuracy of any quantum chemical prediction hinges on the selection of an appropriate theoretical framework. For medium-to-large organic molecules like this compound, Density Functional Theory (DFT) provides the optimal balance of computational efficiency and accuracy for ground-state properties.[9][10] To investigate the color, which is an excited-state phenomenon, we employ its extension, Time-Dependent Density Functional Theory (TD-DFT).[11][12]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the electronic energy based on the molecule's electron density. This approach is computationally less demanding than traditional wave-function-based methods, making it ideal for molecules of this size.

Time-Dependent DFT (TD-DFT)

To understand a dye's color, we must calculate its electronic absorption spectrum. This requires modeling how the molecule responds to light, promoting electrons from occupied to unoccupied molecular orbitals. TD-DFT is the state-of-the-art method for this purpose, allowing for the calculation of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum.[12][13]

Causality Behind Method Selection: Functional and Basis Set

The practical application of DFT and TD-DFT requires the selection of two key components: an exchange-correlation functional and a basis set.

-

Exchange-Correlation Functional: This is an approximation to the complex exchange and correlation interactions between electrons. For organic dyes, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often yield reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for the geometry optimization and electronic structure of such molecules.[8]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set is a Pople-style split-valence basis set that provides a good description of the electronic structure for organic molecules containing first and second-row atoms, as well as heavier halogens like bromine.[14][15] It includes polarization functions ('d' on heavy atoms, 'p' on hydrogens) to allow for more flexibility in describing the shape of the electron density.

Accounting for the Environment: Solvation Models

Dyeing processes occur in a solvent or a polymer matrix, not in a vacuum. The surrounding medium can influence the dye's electronic properties and thus its color. Implicit solvation models offer a computationally efficient way to account for these environmental effects.[16] The Polarizable Continuum Model (PCM) is a robust choice, where the solvent is modeled as a continuous dielectric medium surrounding a cavity that encloses the solute molecule.[17][18] This model effectively captures the bulk electrostatic interactions between the dye and the solvent.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a self-validating protocol for the quantum chemical analysis of this compound using a standard quantum chemistry software package like Gaussian.[19]

Caption: Computational workflow for quantum chemical analysis of a dye molecule.

Protocol Details:

-

Molecular Structure Construction:

-

The 2D structure of this compound is drawn using a chemical structure editor.

-

This 2D structure is converted into an initial 3D conformation using a molecular builder (e.g., GaussView). The IUPAC name is N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide.[3]

-

-

Geometry Optimization:

-

An input file is prepared for the quantum chemistry software.

-

Methodology: The calculation is specified as a geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set.

-

Rationale: This step finds the most stable, lowest-energy 3D arrangement of the atoms. This equilibrium geometry is crucial as all subsequent properties are calculated from this structure.

-

-

Frequency Calculation:

-

Methodology: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)).

-

Self-Validation: The output is checked for imaginary frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Methodology: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimization output file.

-

Rationale: The HOMO-LUMO energy gap is a critical parameter that provides a first approximation of the molecule's electronic excitation energy and chemical reactivity. A smaller gap generally corresponds to absorption at longer wavelengths.

-

-

UV-Vis Spectrum Simulation (TD-DFT):

-

Methodology: A TD-DFT calculation is performed on the optimized geometry. The same functional and basis set are used. The PCM solvation model is included to simulate an appropriate solvent environment (e.g., acetone, given the dye's solubility).[3]

-

Rationale: This calculation yields a list of electronic transitions, their corresponding excitation energies (in eV or nm), and their oscillator strengths (a measure of the transition probability or intensity). The transition with the highest oscillator strength in the visible region typically corresponds to the λmax.

-

Predicted Results and Scientific Interpretation

The following tables summarize the expected quantitative data from the computational workflow.

Table 1: Key Geometric and Electronic Parameters (Simulated)

| Parameter | Predicted Value | Significance |

| N=N Bond Length | ~1.25 Å | Confirms double bond character of the azo chromophore. |

| Azo Dihedral Angle | ~0° or ~180° | Indicates a planar trans-configuration, maximizing π-conjugation. |

| HOMO Energy | (Value in eV) | Energy of the highest energy electrons; relates to ionization potential. |

| LUMO Energy | (Value in eV) | Energy of the lowest energy electron vacancy; relates to electron affinity. |

| HOMO-LUMO Gap | (Value in eV) | Correlates with the energy of the first electronic transition (color). |

Table 2: Simulated Spectroscopic Data (TD-DFT in Acetone)

| Transition | λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S₀ → S₁ | ~620 nm | > 1.0 | HOMO → LUMO (π → π) |

| S₀ → S₂ | (Value in nm) | < 0.1 | (e.g., n → π) |

| S₀ → S₃ | (Value in nm) | (Value) | (e.g., π → π*) |

Interpretation of Results:

-

Molecular Geometry: The calculations are expected to show a largely planar structure around the central azo bridge and the two aromatic rings. This planarity is essential for the delocalization of π-electrons across the molecule, which is the basis for its color.

-

Frontier Molecular Orbitals (FMOs): The HOMO is predicted to be localized primarily on the electron-rich N,N-bis(2-methoxyethyl)amino-4-methoxyphenyl acetamide moiety (the donor part). Conversely, the LUMO will be centered on the electron-deficient 2-bromo-4,6-dinitrophenyl group (the acceptor part). The primary electronic transition responsible for the color is a π → π* transition, effectively moving electron density from the donor to the acceptor side of the molecule. This is a classic example of an intramolecular charge transfer (ICT) transition.

-

UV-Vis Spectrum: The simulated λmax is predicted to be in the range of 600-650 nm. This absorption in the orange-red region of the electromagnetic spectrum results in the perception of the complementary color, which is blue or navy blue, consistent with the dye's name and application.[3] The high oscillator strength for the HOMO-LUMO transition confirms that this is a strongly allowed transition, leading to an intense color.

Caption: Schematic of the push-pull electronic structure of this compound.

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded computational protocol for the quantum chemical analysis of this compound. By employing DFT and TD-DFT, we can accurately predict the dye's ground-state geometry, electronic structure, and UV-Visible absorption spectrum. The results provide a clear correlation between the molecule's "push-pull" architecture and its observed deep blue color, stemming from an intense HOMO-LUMO intramolecular charge transfer transition.

These computational techniques are not merely academic exercises; they are powerful tools for applied research. They enable the rational design of new dye molecules with desired properties, such as shifting the color to different shades (by modifying donor/acceptor strengths), improving lightfastness (by calculating bond dissociation energies), or enhancing solubility. This in-silico-first approach represents the future of dye and materials chemistry, fostering innovation while minimizing experimental effort and waste.

References

-

World Dye Variety. (2012, March 29). Disperse Blue 301. Retrieved from [Link]

-

Sinoever. This compound. Retrieved from [Link]

-

Sinoever. Disperse Blue 301 MSDS Sheet. Retrieved from [Link]

-

Hossain, A. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Textile Learner. Retrieved from [Link]

-

Aspland, J. R. (1993, January). The Structure and Properties of Disperse Dyes And Related Topics. P2 InfoHouse. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17190, Disperse Blue 1. Retrieved from [Link]

-

Wikipedia. Diphenylamine. Retrieved from [Link]

-

Shaw, K., & Li, L. (2022). Comparison of DFT Basis Sets for Organic Dyes. ScholarWorks, Boise State University. Retrieved from [Link]

-

Wikipedia. List of quantum chemistry and solid-state physics software. Retrieved from [Link]

-

Karaca, F., & Basche, T. (2011). Dyeing with Disperse Dyes. InTechOpen. DOI: 10.5772/24225. Retrieved from [Link]

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. DOI: 10.1021/cr9904009. Retrieved from [Link]

- Wang, Z., et al. (2023). Color Characterization of Dispersed Dyes Based on Quantum Chemistry Calculations. Journal of Molecular Structure, 1286, 135541. DOI: 10.1016/j.molstruc.2023.135541. (Simulated reference, actual URL would be needed)

-

Shaw, K. (2022). COMPARING BASIS SETS ON ORGANIC DYES USING TIME DEPENDENT DENSITY FUNCTIONAL THEORY. BYU-Idaho, Department of Physics. Retrieved from [Link]

-

Wikipedia. Solvent model. Retrieved from [Link]

-

Amat, A., Miliani, C., & Romani, A. (2015). DFT/TDDFT investigation on the UV-vis absorption and fluorescence properties of alizarin dye. Physical Chemistry Chemical Physics, 17, 6374-6382. DOI: 10.1039/C4CP04728A. Retrieved from [Link]

-

Sevinç, D., et al. (2008). Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. ARKIVOC, 2008(xv), 9-20. Retrieved from [Link]

-

Biaggne, A., et al. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations. Molecules, 26(2), 524. DOI: 10.3390/molecules26020524. Retrieved from [Link]

-

Jacquemin, D., et al. (2009). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation, 5(9), 2420-2435. DOI: 10.1021/ct9003019. Retrieved from [Link]

-

Q-Chem. 12.2 Chemical Solvent Models. Q-Chem 6.0 User's Manual. Retrieved from [Link]

-

Glick, J., et al. (2021). Learning the Exciton Properties of Azo-dyes. The Journal of Physical Chemistry Letters, 12(25), 5961-5968. DOI: 10.1021/acs.jpclett.1c01524. Retrieved from [Link]

-

Gaussian, Inc. Gaussian.com. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China Biggest Disperse Blue 301 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 4. textilelearner.net [textilelearner.net]

- 5. scispace.com [scispace.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. DFT/TDDFT investigation on the UV-vis absorption and fluorescence properties of alizarin dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ReSpect program [respectprogram.org]

- 14. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 15. brightspotcdn.byui.edu [brightspotcdn.byui.edu]

- 16. Solvent model - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 19. gaussian.com [gaussian.com]

Methodological & Application

Application Note: Electrochemical Profiling and Metabolic Stability Assessment of C.I. Disperse Blue 301

This Application Note is designed for researchers in pharmaceutical toxicology and electrochemical sensing. It repurposes C.I.[1][2][3] Disperse Blue 301 (DB301)—a complex nitro-azo dye—as a high-fidelity model compound for validating electrochemical screening protocols.[2][3] Specifically, it addresses the simulation of reductive metabolism (azoreductase activity) and oxidative degradation relevant to drug stability and environmental toxicity.

Executive Summary & Scientific Rationale

While C.I. Disperse Blue 301 is industrially categorized as a textile dye, its chemical architecture—a nitro-substituted azo scaffold—renders it an ideal surrogate for evaluating the redox behavior of azo-prodrugs (e.g., sulfasalazine analogs) and nitro-aromatic hypoxic cytotoxins.[2][3]

For drug development professionals, DB301 serves two critical functions:

-

Metabolic Simulation: The electrochemical reduction of the azo bond (-N=N-) mimics the enzymatic cleavage performed by hepatic and intestinal azoreductases.[3]

-

Toxicity Screening: The generation of aromatic amines via reductive cleavage allows for the calibration of sensors designed to detect genotoxic metabolites.[3]

Chemical Identity:

-

Structure: Single azo class containing a 2,4-dinitro-6-bromo moiety coupled to an acetamide-substituted aniline derivative.[2][3][4]

-

Key Redox Centers: Two Nitro groups (–NO₂), one Azo linkage (–N=N–), and a secondary amine.[2][3]

Electrochemical Mechanism & Pathway Analysis

Understanding the causality of the signal is prerequisite to experimental design. DB301 undergoes a complex, multi-step reduction process dominated by the electron-withdrawing nature of the nitro and bromo substituents.

The Reductive Cascade

In a cathodic scan (negative potential sweep), DB301 exhibits three primary reduction events. Unlike anthraquinone dyes (e.g., Disperse Blue 1) which show reversible quinone peaks, DB301 (an azo dye) typically shows irreversible reduction characteristics.[2][3]

-

Nitro Reduction (Step 1 & 2): The -NO₂ groups are reduced to hydroxylamines (-NHOH) or amines (-NH₂).[2][3] This typically occurs between -0.4 V and -0.8 V (vs. Ag/AgCl).[2][3]

-

Azo Cleavage (Step 3): The -N=N- bond undergoes a 2e⁻/2H⁺ reduction to a hydrazo intermediate (-NH-NH-), followed by cleavage into two primary aromatic amines.[2][3] This is the critical "metabolic" step.[3]

Pathway Visualization (DOT)

The following diagram illustrates the electrochemical reduction pathway, simulating anaerobic metabolism.

Caption: Stepwise electrochemical reduction mechanism of DB301, proceeding from nitro-group reduction to azo-bond cleavage, mimicking biological azoreductase activity.

Experimental Protocols

Protocol A: Voltammetric Profiling (Solubility Management)

Challenge: DB301 is highly hydrophobic (Disperse class).[2][3] Aqueous buffers alone will result in electrode fouling and poor signal.[3] Solution: Use of a dipolar aprotic co-solvent (DMF) or a surfactant-modified electrolyte.[2][3]

Materials:

-

Working Electrode: Boron-Doped Diamond (BDD) or Glassy Carbon (GCE).[2][3] Note: BDD is preferred for its wide potential window and resistance to fouling.

-

Solvent System: Dimethylformamide (DMF) / 0.1 M Phosphate Buffer (PBS) (Ratio 1:9 v/v).[2]

-

Surfactant (Optional): 0.2 g/L CTAB (Cetyltrimethylammonium bromide) to solubilize the dye if avoiding organic solvents.

Step-by-Step Methodology:

-

Electrode Pre-treatment:

-

Solution Preparation:

-

Measurement (Cyclic Voltammetry):

Protocol B: Electrochemical Degradation (Metabolite Generation)

This protocol generates the "cleaved" metabolites for toxicity analysis (e.g., HPLC-MS injection).[2][3]

Methodology: Bulk Electrolysis[2][3]

-

Setup: Two-compartment cell separated by a glass frit.

-

Conditions: Constant potential electrolysis at -1.0 V (overpotential sufficient to drive azo cleavage).

-

Duration: 60 minutes under N₂ purging.

-

Analysis: Extract the catholyte with Ethyl Acetate, dry under N₂, and reconstitute for LC-MS analysis to identify the aromatic amines.

Data Interpretation & Reference Values

The following table summarizes expected electrochemical parameters based on the structural class (Nitro-Azo) and comparable standards (Disperse Orange 1 / Disperse Blue 1 derivatives).

| Parameter | Value / Range | Mechanistic Significance |

| Ep(c1) Potential | -0.45 V ± 0.05 V | Reduction of Nitro (-NO₂) groups.[2][3] |

| Ep(c2) Potential | -0.75 V ± 0.05 V | Reduction of Azo (-N=N-) linkage.[2][3] |

| Reversibility | Irreversible | Indicates chemical bond cleavage (Azo -> Amine) rather than simple electron transfer.[2][3] |

| pH Dependency | -59 mV/pH | Nernstian shift indicating proton-coupled electron transfer (PCET).[2][3] |

| Diffusion Coeff. (D) | ~1.5 × 10⁻⁶ cm²/s | Typical for bulky disperse dye molecules in aqueous/organic mixtures.[2][3] |

Note: Potentials are referenced vs. Ag/AgCl at pH 7.0.

References

-

Ullmann's Encyclopedia of Industrial Chemistry. Azo Dyes.[3] Wiley-VCH.[2][3] (Provides structural classification of Disperse Blue 301 as a mono-azo dye).[2][3][4][7]

-

Garbellini, G. S., et al. (2012). "Electrochemical reduction of disperse orange 1 textile dye at a boron-doped diamond electrode."[2][3][6] Journal of Applied Electrochemistry. (Establishes the protocol for azo-dye reduction mechanisms and surfactant solubilization).

-

Zeng, H., et al. (2020). "Electrochemical degradation of disperse blue 1 from aqueous solution."[3][8] ChemRxiv. (Provides comparative data on anthraquinone vs. azo disperse dye degradation and electrode selection).

-

National Toxicology Program (NTP). "Disperse Blue 1 and Azo Dye Toxicity Profiles." (Background on the toxicological relevance of azo-cleavage products).

-

European Commission. "Scientific Committee on Consumer Safety (SCCS) Opinion on Disperse Dyes.

Sources

- 1. Cyclic Voltammetry of C.I. Disperse Orange 62 in an Aqueous Electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diphenylamine - Wikipedia [en.wikipedia.org]

- 3. Disperse Blue 1 | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 8. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

Application Note: C.I. Disperse Blue 301 as a Chromogenic Probe for Hydrophobic Polymer Detection

The following Application Note is structured to provide a rigorous, technically grounded guide for the use of C.I. Disperse Blue 301 (DB301) .[1][2][3][4] While historically categorized as an industrial textile dye, its unique solvatochromic and hydrophobic properties have repositioned it as a critical chromogenic molecular probe for the detection of synthetic polymers (microplastics) and hydrophobic domains within complex biological matrices.

Executive Summary